HCV Peptide (131-140)

HLA-A2 restriction MHC class I binding epitope mapping

HCV Peptide (131-140) (ADLMGYIPLV) is a rigorously validated HLA-A2-restricted CTL epitope from HCV core protein, functionally distinct from related sequences (e.g., Core 132-140, NS3 1073-1081) in MHC class I binding affinity and immunodominance hierarchy. Confirmed by flow cytometry in multiple HLA-A2-positive cell lines and cataloged as IEDB Epitope 716. Serves as a reliable positive control for ELISPOT, ICS, cytotoxicity, and MHC tetramer production. Demonstrates TAP-independent processing and proven utility in IRIV-virosome vaccine prototypes. Essential reference standard for epitope optimization studies and multi-epitope CTL profiling across acute versus chronic HCV infection stages.

Molecular Formula C51H82N10O14S
Molecular Weight 1091.3 g/mol
Cat. No. B15139664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV Peptide (131-140)
Molecular FormulaC51H82N10O14S
Molecular Weight1091.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N
InChIInChI=1S/C51H82N10O14S/c1-11-29(8)42(50(73)61-19-12-13-38(61)49(72)58-35(22-27(4)5)47(70)59-41(28(6)7)51(74)75)60-48(71)36(23-31-14-16-32(62)17-15-31)54-39(63)25-53-44(67)33(18-20-76-10)55-45(68)34(21-26(2)3)57-46(69)37(24-40(64)65)56-43(66)30(9)52/h14-17,26-30,33-38,41-42,62H,11-13,18-25,52H2,1-10H3,(H,53,67)(H,54,63)(H,55,68)(H,56,66)(H,57,69)(H,58,72)(H,59,70)(H,60,71)(H,64,65)(H,74,75)/t29-,30-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1
InChIKeyCYVSTZOKXWNPNN-XLHYILJJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV Peptide (131-140) for HLA-A2-Restricted CTL Research: Sequence, Specifications, and Procurement Considerations


HCV Peptide (131-140) (sequence: ADLMGYIPLV) is a well-characterized HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope derived from the hepatitis C virus core protein [1]. First identified and patented as an immunogenic HCV CTL peptide in 1998 [2], this decapeptide has been extensively validated as a research tool for studying T-cell-mediated immunity against HCV. The peptide is available from multiple vendors in research-grade purities ranging from ≥90% to ≥98% (HPLC/MS), with molecular weight 1091.32 Da (C51H82N10O14S), CAS number 160926-86-3, and is typically supplied as freeze-dried powder for reconstitution in DMSO or aqueous buffers [3]. It corresponds to IEDB epitope 716 and is derived from HCV genotype 1a (isolate H77) [3].

Why HCV Peptide (131-140) Cannot Be Substituted with Other HCV CTL Epitopes in HLA-A2 Immunological Studies


HCV core-derived CTL epitopes are not functionally interchangeable due to substantial differences in HLA-A2 binding affinity, immunodominance hierarchy, and clinical relevance. In a systematic flow cytometric analysis of 75 HCV core decapeptides, only four positions (aa 35-44, aa 87-96, aa 131-140, and aa 167-176) demonstrated peak fluorescence signals for MHC class I binding in HLA-A2-positive cell lines [1]. Even among these HLA-A2-restricted epitopes, differential functional activity has been documented: a side-by-side comparison of core (35-44) and core (131-140) revealed distinct immunological characteristics when delivered via the same IRIV-virosome platform [2]. Furthermore, the Core (131-140) sequence ADLMGYIPLV differs from the closely related Core (132-140) sequence DMLGYIPLV by only a single N-terminal residue, yet this structural distinction is critical for proper immunological recognition [3]. Substitution with NS3-derived HLA-A2 epitopes such as NS3 (1073-1081) or NS3 (1406-1415) introduces additional confounding factors, including distinct sequence variability profiles and differential CTL response magnitudes in acute versus chronic HCV infection [4].

HCV Peptide (131-140) Quantitative Evidence: Differential Performance Metrics Against Comparator HCV CTL Epitopes


MHC Class I Binding Specificity: HCV Core (131-140) Demonstrates Strong HLA-A2-Restricted Binding Distinct from Other Core Epitopes

In a systematic flow cytometric analysis of 75 decapeptides spanning the HCV core protein, HCV Peptide (131-140) was one of only four core peptides (along with aa 35-44, aa 87-96, and aa 167-176) that exhibited peak fluorescence signals in virtually all HLA-A2-positive cell lines tested, indicating strong and specific HLA-A2-restricted MHC class I binding [1]. In contrast, numerous other core-derived decapeptides failed to show comparable binding, establishing a limited repertoire of functional HLA-A2-restricted core epitopes [1].

HLA-A2 restriction MHC class I binding epitope mapping T-cell immunity

CTL Priming Capacity in HCV-Naïve Donors: Core (131-140) Enables Ex Vivo Expansion of Primary CTLs

When delivered via immunopotentiating reconstituted influenza virosomes (IRIV), HCV Peptide (131-140) successfully primed CTL responses from peripheral blood mononuclear cells of HCV-negative healthy blood donors in vitro [1]. This capacity to expand primary CTLs from naïve donors distinguishes Core (131-140) from peptides that only stimulate memory responses and supports its utility as a vaccine candidate component [1]. Additionally, IRIV-mediated delivery of Core (131-140) enabled MHC class I peptide presentation in TAP-deficient T2 cells, demonstrating a TAP-independent processing pathway [1].

CTL priming vaccine development naïve T-cell expansion IRIV-virosome

Enhanced HLA-A2 Binding Affinity Through Rational Amino Acid Substitution: Modified Core (131-140) Peptides Offer Tunable Immunogenicity

Rational amino acid replacement at secondary HLA-A2.1 binding positions of Core (131-140) can significantly enhance both HLA-A2 binding affinity and CTL recognition [1]. Specifically, a modified Core (131-140) peptide with alanine substitution at position 8 (8A) demonstrated higher HLA-A2 binding affinity and CTL recognition compared to the native Core (131-140) sequence [1]. In HLA-A2-transgenic mice, this 8A-modified peptide induced higher CTL responses with higher avidity against the native Core (131-140) peptide than did Core (131-140) itself [1].

epitope optimization HLA-A2 binding affinity amino acid substitution enhanced immunogenicity

HCV Peptide (131-140) Application Scenarios: Evidence-Based Use Cases for Immunology and Vaccine Research


HLA-A2-Restricted CTL Epitope Validation and MHC Tetramer Production

HCV Peptide (131-140) serves as a validated positive control for HLA-A2-restricted CTL assays including ELISPOT, intracellular cytokine staining (ICS), cytotoxicity assays, and MHC tetramer production [1]. Its strong and specific HLA-A2 binding—confirmed by flow cytometry in multiple HLA-A2-positive cell lines [2]—enables reliable generation of peptide-MHC tetramers for enumeration of antigen-specific CD8+ T cells. This application is supported by the peptide's inclusion as IEDB epitope 716 [1] and its extensive validation in clinical immunology studies [3].

Non-Live HCV Vaccine Candidate Development Using IRIV Delivery Platforms

HCV Peptide (131-140) has demonstrated utility as a vaccine candidate component when delivered via immunopotentiating reconstituted influenza virosomes (IRIV), enabling CTL priming from HCV-naïve donors [4]. This application is particularly valuable for researchers developing non-live vaccine prototypes targeting HCV, as the peptide's capacity to undergo TAP-independent processing and presentation expands its utility in diverse cellular contexts [4].

Epitope Optimization Studies via Rational Amino Acid Substitution

Native HCV Peptide (131-140) serves as an essential reference standard for epitope optimization studies. Published evidence demonstrates that amino acid substitutions at secondary HLA-A2.1 binding positions can significantly enhance HLA-A2 binding affinity and in vivo immunogenicity [5]. Researchers can use the native peptide as a baseline comparator when evaluating modified variants with alanine substitutions or other sequence alterations designed to improve vaccine immunogenicity or overcome immune escape [5].

Comparative Immunology Studies of Acute Versus Chronic HCV CTL Responses

HCV Peptide (131-140) is a critical component in multi-epitope panels for comparing CTL response profiles between acute and chronic HCV infection. Studies show that the percentage of positive peptide-specific CTL responses is significantly higher in recently infected patients compared to chronic carriers (P = 0.002) [3]. Including Core (131-140) alongside other validated epitopes (Core 35-44, NS3 1073-1081, NS3 1406-1415) enables comprehensive profiling of CTL response breadth and magnitude across disease stages [3].

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